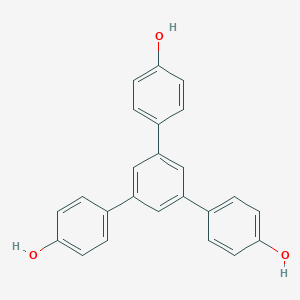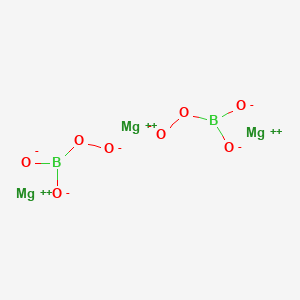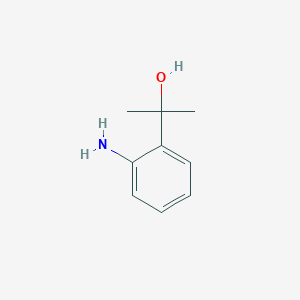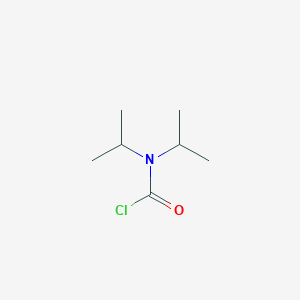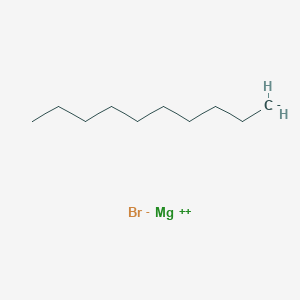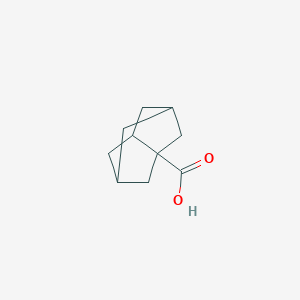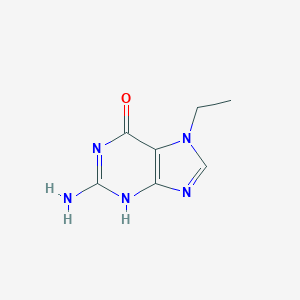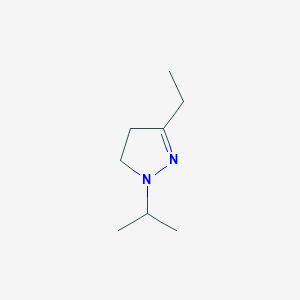
2-Pyrazoline, 3-ethyl-1-isopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrazoline, 3-ethyl-1-isopropyl- is a heterocyclic organic compound with a chemical formula C9H14N2. It belongs to the pyrazoline family of compounds and has gained significant attention in recent years due to its potential applications in various scientific fields.
科学研究应用
2-Pyrazoline, 3-ethyl-1-isopropyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. It has been found to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 2-Pyrazoline, 3-ethyl-1-isopropyl- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to exhibit significant antioxidant activity, which may contribute to its neuroprotective effects.
生化和生理效应
2-Pyrazoline, 3-ethyl-1-isopropyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-Pyrazoline, 3-ethyl-1-isopropyl- in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on 2-Pyrazoline, 3-ethyl-1-isopropyl-. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of the compound and to identify potential drug targets.
Conclusion:
In conclusion, 2-Pyrazoline, 3-ethyl-1-isopropyl- is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective therapeutic strategies.
合成方法
The synthesis of 2-Pyrazoline, 3-ethyl-1-isopropyl- can be achieved through the reaction of 3-ethyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate. This reaction leads to the formation of 2-Pyrazoline, 3-ethyl-1-isopropyl- with a yield of approximately 85%. The purity of the compound can be further improved through recrystallization.
属性
CAS 编号 |
18631-72-6 |
|---|---|
产品名称 |
2-Pyrazoline, 3-ethyl-1-isopropyl- |
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC 名称 |
5-ethyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2/c1-4-8-5-6-10(9-8)7(2)3/h7H,4-6H2,1-3H3 |
InChI 键 |
UMSXSCVFMDGXJU-UHFFFAOYSA-N |
SMILES |
CCC1=NN(CC1)C(C)C |
规范 SMILES |
CCC1=NN(CC1)C(C)C |
同义词 |
3-Ethyl-1-isopropyl-2-pyrazoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



